1-(3-methylphenyl)-1H-benzimidazol-5-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses or applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. It can also include computational studies to predict properties .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activity : A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, related to 1-(3-methylphenyl)-1H-benzimidazol-5-amine, were synthesized and found to exhibit significant antibacterial and cytotoxic activities (Noolvi et al., 2014).
Bipolar Molecules in Organic Electronics : Triphenylamine-Benzimidazole derivatives, closely related to the compound , were synthesized for application in organic light-emitting diodes (OLEDs), showing excellent thermal stability and good solubility for solution processing (Ge et al., 2008).
Antioxidant Properties : Benzimidazole derivatives were synthesized and demonstrated in vitro effects on rat liver microsomal lipid peroxidation, showing potential antioxidant properties (Kuş et al., 2004).
Medical and Biological Applications
Potential Anticancer Compounds : Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives of this compound, were synthesized and showed activity against various cancer cell lines (Ghani & Mansour, 2011).
Antineoplastic and Antifilarial Agents : Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, structurally similar to the target compound, were synthesized and evaluated as potential antineoplastic and antifilarial agents (Ram et al., 1992).
PARP Inhibitor for Cancer Treatment : A study discovered a PARP inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, for cancer treatment, which is structurally related and exhibits significant cellular potency (Penning et al., 2009).
Anticancer Activity Studies : Certain cyclic benzimidazole derivatives, including variations of this compound, were synthesized and exhibited anticancer properties in vitro against human cancer cell lines (El-Shekeil et al., 2012).
Industrial and Engineering Applications
Corrosion Inhibition Performance : Benzimidazole derivatives were investigated as corrosion inhibitors for mild steel in HCl, demonstrating potential industrial applications (Yadav et al., 2013).
Antimicrobial Agents : New benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity, showing potential use in medical and industrial applications (Ansari & Lal, 2009).
Antihypertensive Activity : A study synthesized benzimidazole derivatives and evaluated them for potent antihypertensive activity, indicating potential use in pharmaceuticals (Sharma et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-methylphenyl)benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVFGIODYZMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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